molecular formula C21H24N2O5S B2870632 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 932502-56-2

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2870632
CAS No.: 932502-56-2
M. Wt: 416.49
InChI Key: BQZZWLBEHCZKBO-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group at position 1 and a 2,5-dimethoxybenzenesulfonamide moiety at position 4. Its crystallographic properties, if studied, would likely rely on refinement tools like SHELX .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-17-8-10-19(28-2)20(13-17)29(25,26)22-16-7-9-18-15(12-16)4-3-11-23(18)21(24)14-5-6-14/h7-10,12-14,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZZWLBEHCZKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common route includes the reaction of cyclopropanecarbonyl chloride with 3,4-dihydro-2H-quinoline-6-amine to form an intermediate, which is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and molecular modeling.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to specific receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Reaction Chemistry

Two compounds from serve as relevant structural analogues:

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide: Shares the tetrahydroquinoline core but replaces the cyclopropanecarbonyl group with a thiazole-oxazole-carboxamide chain. The absence of a sulfonamide group reduces polar interactions compared to the target compound.

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate: Features a brominated quinoline ring and a bicyclooctane carboxylate, introducing steric bulk and altering solubility profiles. The bromine atom may enhance halogen bonding, a feature absent in the target compound .

Table 1: Structural Comparison
Feature Target Compound Compound 1 () Compound 2 ()
Core Structure Tetrahydroquinoline Tetrahydroquinoline Quinoline
Substituent at Position 1 Cyclopropanecarbonyl Thiazole-oxazole-carboxamide Bromophenylpropyl
Position 6 Functional Group 2,5-Dimethoxybenzenesulfonamide None Bicyclooctane carboxylate
Molecular Weight (estimated) ~450 g/mol ~400 g/mol ~550 g/mol

Pharmacological and Methodological Considerations

While direct pharmacological data for the target compound are lacking, dose-effect evaluation methods (e.g., median effective dose, slope analysis) described in provide a framework for comparing potency and efficacy across analogues . For instance:

  • The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to Compound 1’s oxazole-thiazole chain.
  • The 2,5-dimethoxybenzenesulfonamide moiety could improve solubility relative to Compound 2’s bulky bicyclooctane group.
Table 2: Hypothetical Pharmacological Parameters*
Parameter Target Compound Compound 1 Compound 2
Estimated LogP 2.8 3.1 4.5
Predicted Solubility (µM) 120 90 25
ED50 (hypothetical) 50 nM 75 nM 200 nM

*Parameters inferred from structural features and methodologies in .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a tetrahydroquinoline core and a dimethoxybenzene moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Tetrahydroquinoline Ring : This is often achieved through the Pictet-Spengler reaction.
  • Introduction of the Cyclopropanecarbonyl Group : Acylation of the tetrahydroquinoline with cyclopropanecarbonyl chloride.
  • Attachment of the Dimethoxybenzene Sulfonamide : This involves nucleophilic substitution reactions.

The overall synthetic pathway is critical for ensuring high yield and purity of the final product.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis pathways.

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives. The compound's structural features suggest potential interactions with cancer cell signaling pathways. For example:

  • Case Study 1 : A derivative with a similar structure demonstrated inhibition of cell proliferation in human breast cancer cells (MCF-7) through apoptosis induction.
  • Case Study 2 : Another related compound showed promising results in inhibiting tumor growth in xenograft models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

Structural FeatureBiological Activity
Sulfonamide GroupAntimicrobial effects
Dimethoxy SubstituentsEnhanced lipophilicity and cellular uptake
Tetrahydroquinoline CoreModulation of cell signaling pathways

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for its therapeutic application. Studies indicate that modifications in the cyclopropanecarbonyl moiety can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological evaluations are also necessary to assess safety profiles.

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